

Introduction: The Strategic Value of 2-Iodopyridine-3-carboxylic Acid

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Compound of Interest

Compound Name: **2-Iodopyridine-3-carboxylic acid**

Cat. No.: **B1601361**

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2-Iodopyridine-3-carboxylic acid is a highly functionalized heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its strategic importance lies in the orthogonal reactivity of its three key components: the pyridine ring, a common scaffold in pharmacologically active molecules; the carboxylic acid group, which allows for amide couplings and other derivatizations; and the iodine atom, which serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions.

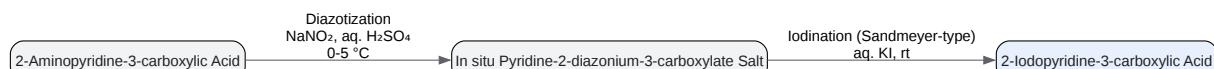
This guide provides a comprehensive overview of the synthesis, properties, and reactivity of **2-Iodopyridine-3-carboxylic acid**, offering field-proven insights and detailed protocols for its preparation and subsequent use. As a key building block, mastering its synthesis is a critical step in the development of novel therapeutics and advanced materials. Pyridine carboxylic acid isomers, in general, have been the foundation for a multitude of drugs, highlighting the value of this structural motif.^{[1][2]}

Core Synthesis: The Sandmeyer Reaction Pathway

The most reliable and widely applicable method for synthesizing **2-Iodopyridine-3-carboxylic acid** is through a two-step sequence starting from the readily available 2-Aminopyridine-3-carboxylic acid. This pathway involves the diazotization of the primary amine followed by a Sandmeyer-type reaction to introduce the iodine.

Causality Behind the Synthetic Strategy

The choice of the Sandmeyer reaction is dictated by its efficiency in converting a stable primary aromatic amine into a halide.[3][4][5] Direct iodination of the pyridine ring is often difficult to control regioselectively and can be complicated by the electronic nature of the pre-existing carboxylic acid group. The diazotization-iodination sequence, however, offers a clean and high-yielding route to the desired isomer. The diazonium salt intermediate is a superb leaving group (N_2 gas), facilitating nucleophilic substitution.[5][6]



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Caption: Overall synthetic workflow for **2-Iodopyridine-3-carboxylic acid**.

Experimental Protocols

PART 1: Diazotization of 2-Aminopyridine-3-carboxylic Acid

This protocol describes the formation of the crucial diazonium salt intermediate. Temperature control is critical to prevent premature decomposition of the salt.

Materials:

- 2-Aminopyridine-3-carboxylic acid
- Concentrated Sulfuric Acid (H_2SO_4)
- Sodium Nitrite ($NaNO_2$)
- Deionized Water
- Ice bath
- Magnetic stirrer and stir bar

- Thermometer

Procedure:

- Acidic Solution Preparation: In a three-necked flask equipped with a magnetic stirrer and thermometer, carefully add 2-Aminopyridine-3-carboxylic acid to a solution of deionized water and concentrated sulfuric acid. The dissolution is exothermic; perform this step in an ice bath to maintain the temperature below 10 °C. Stir until a homogeneous solution or a fine slurry is obtained.
- Cooling: Cool the mixture to 0-5 °C using an ice-salt bath. It is imperative to maintain this temperature range throughout the addition of sodium nitrite.
- Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (NaNO_2) in a minimal amount of cold deionized water.
- Diazotization: Add the sodium nitrite solution dropwise to the acidic solution of the aminopyridine. Use a dropping funnel for controlled addition. Monitor the internal temperature closely, ensuring it does not rise above 5 °C. The reaction is typically accompanied by a slight color change. The diazotization of aminopyridines in dilute mineral acid is a well-established method for forming these diazonium ions.^[7]
- Stirring: After the addition is complete, allow the mixture to stir for an additional 20-30 minutes at 0-5 °C to ensure the reaction goes to completion. The resulting solution contains the in situ generated pyridine-2-diazonium-3-carboxylate salt and is used directly in the next step.

PART 2: Iodination via Sandmeyer-Type Reaction

With the diazonium salt prepared, the next step is the displacement of the diazo group with iodide. While classic Sandmeyer reactions often use a copper(I) catalyst, the reaction with potassium iodide is typically efficient without it.^[8]

Materials:

- Solution of diazonium salt from Part 1

- Potassium Iodide (KI)
- Sodium Thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) (for work-up)
- Diethyl Ether or Ethyl Acetate (for extraction)
- Saturated Sodium Chloride solution (Brine)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)

Procedure:

- **Iodide Solution Preparation:** In a separate flask, prepare a concentrated aqueous solution of potassium iodide (KI).
- **Displacement Reaction:** Slowly add the cold diazonium salt solution from Part 1 to the potassium iodide solution at room temperature. Vigorous evolution of nitrogen gas (N_2) will be observed. The addition should be controlled to manage the effervescence.
- **Reaction Completion:** After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, then gently warm it to 40-50 °C for an additional hour to ensure complete decomposition of any remaining diazonium salt.
- **Work-up:**
 - Cool the mixture to room temperature. A precipitate of the crude product may form.
 - To quench any excess iodine (which gives a brown color), add a saturated solution of sodium thiosulfate dropwise until the dark color disappears.
 - Extract the aqueous mixture three times with a suitable organic solvent like ethyl acetate.
 - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:**

- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Physicochemical and Spectroscopic Properties

The accurate characterization of **2-Iodopyridine-3-carboxylic acid** is essential for quality control and for confirming its identity before use in subsequent reactions.

Property	Data	Reference
Chemical Name	2-Iodopyridine-3-carboxylic acid	[9]
CAS Number	6042-35-9	[9]
Molecular Formula	C ₆ H ₄ INO ₂	[9]
Molecular Weight	249.01 g/mol	
Appearance	Typically an off-white to pale yellow solid	
IUPAC Name	2-iodopyridine-3-carboxylic acid	[9]
InChI Key	KEYRTRGLKSAGJN-UHFFFAOYSA-N	[9]

Spectroscopic Data Interpretation

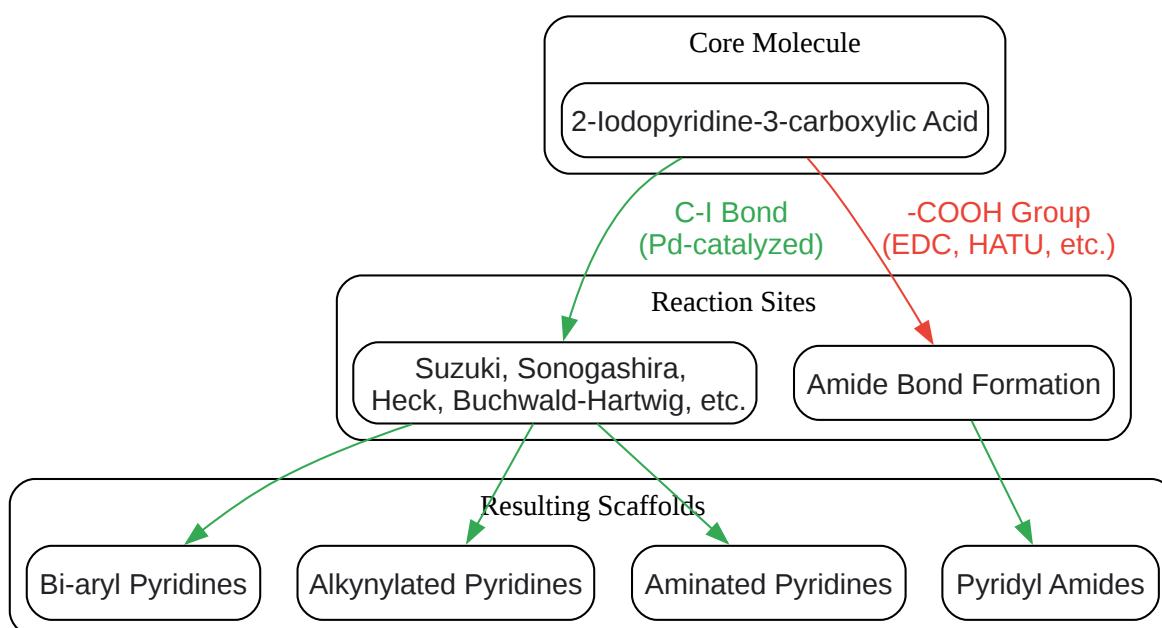
- ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring. The proton adjacent to the iodine and nitrogen will likely be the most deshielded. The carboxylic acid proton will appear as a broad singlet far downfield.
- ¹³C NMR: The carbon NMR spectrum will show six distinct signals: five for the pyridine ring carbons and one for the carboxyl carbon. The carbon bearing the iodine atom (C2) will be

significantly shifted upfield due to the heavy atom effect.

- Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M^+) at m/z 249. The isotopic pattern will be characteristic of a molecule containing one iodine atom.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm^{-1}), the C=O stretch (around 1700 cm^{-1}), and vibrations associated with the substituted pyridine ring.

Reactivity and Applications in Drug Development

The true synthetic power of **2-Iodopyridine-3-carboxylic acid** is realized in its subsequent reactions, particularly in building molecular complexity for drug discovery programs.



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Caption: Key reaction pathways for **2-Iodopyridine-3-carboxylic acid**.

- Palladium-Catalyzed Cross-Coupling: The carbon-iodine bond is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of aryl, heteroaryl, alkyl, alkynyl, and other moieties at the 2-position of the pyridine ring, enabling rapid library synthesis for structure-activity relationship (SAR) studies.
- Amide Coupling: The carboxylic acid functional group is readily converted to amides using standard peptide coupling reagents (e.g., EDC, HATU, HOBT). This reaction is fundamental in medicinal chemistry for joining molecular fragments and modulating physicochemical properties like solubility and cell permeability.
- Esterification: The carboxylic acid can be esterified under acidic conditions (e.g., Fischer esterification) to produce prodrugs or to modify the pharmacokinetic profile of a lead compound.

Safety and Handling

- Hazard Profile: Assumed to be an irritant to the eyes, skin, and respiratory system. Handle in a well-ventilated fume hood.
- Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation. The compound may be light-sensitive, similar to other iodinated aromatics.[\[10\]](#)

Conclusion

2-Iodopyridine-3-carboxylic acid is a synthetically valuable and versatile building block. The robust and scalable Sandmeyer synthesis provides reliable access to this compound, unlocking its potential for creating diverse molecular architectures. Its capacity for orthogonal functionalization at the iodine and carboxylic acid positions makes it an indispensable tool for researchers and scientists dedicated to the rational design and development of next-generation pharmaceuticals.

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